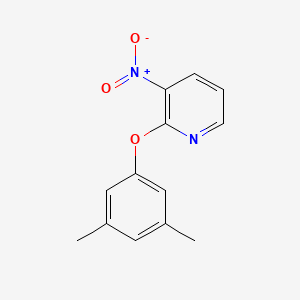

2-(3,5-Dimethylphenoxy)-3-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-6-10(2)8-11(7-9)18-13-12(15(16)17)4-3-5-14-13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTNVFLWOXUNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 3,5 Dimethylphenoxy 3 Nitropyridine and Analogues

Reactivity of the Nitro Group at the Pyridine (B92270) C-3 Position

The nitro group, being a strong electron-withdrawing group, significantly influences the chemical reactivity of the pyridine ring. Its presence activates the ring for certain reactions and also serves as a functional group that can undergo various transformations.

Reduction of the Nitro Group to Amino Functionality (e.g., Catalytic Hydrogenation, Chemical Reductants)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a wide array of further functionalization. This conversion can be achieved through various methods, including catalytic hydrogenation and the use of chemical reductants.

Catalytic Hydrogenation: This method is widely employed for the reduction of nitroarenes to anilines. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are commonly used in the presence of a hydrogen source. uoanbar.edu.iqmasterorganicchemistry.com For instance, the hydrogenation of functionalized pyridines has been successfully carried out using a rhodium oxide catalyst under mild conditions. nih.gov While specific studies on 2-(3,5-Dimethylphenoxy)-3-nitropyridine are not extensively documented, the general applicability of these catalytic systems suggests their potential for the efficient and clean reduction of its nitro group.

Chemical Reductants: A variety of chemical reducing agents are effective for the conversion of nitro groups to amines. researchgate.net Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classical method for this transformation. ntnu.no Another effective system is the use of sodium borohydride (B1222165) (NaBH₄) in combination with catalytic amounts of nickel(II) acetate (B1210297) (Ni(OAc)₂) in a wet acetonitrile (B52724) solution, which can reduce a variety of nitro compounds to their corresponding amines in high yields at room temperature. epa.gov The reduction of vic-substituted 3-nitropyridines to N-(3-pyridyl)hydroxylamines has also been reported using zinc powder in the presence of ammonium (B1175870) chloride and ethanol (B145695), with ultrasound irradiation enhancing the reaction yields. nih.gov These methods offer alternatives to catalytic hydrogenation, particularly when other functional groups sensitive to hydrogenation are present in the molecule.

| Reducing Agent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Amino group | uoanbar.edu.iqmasterorganicchemistry.com |

| SnCl₂/HCl | Acidic medium, often at elevated temperatures | Amino group | ntnu.no |

| NaBH₄/Ni(OAc)₂·4H₂O | Wet CH₃CN, room temperature | Amino group | epa.gov |

| Zn/NH₄Cl/EtOH | Ultrasonication | Hydroxylamine (B1172632) (can be further reduced to amine) | nih.gov |

Nucleophilic Displacement of the Nitro Group

The nitro group in 3-nitropyridines, although not as activated as in ortho- or para-nitro-substituted systems, can undergo nucleophilic displacement under certain conditions. Studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate in DMF. nih.govisca.me In some cases, where another potential leaving group is present at the 5-position (e.g., a halogen), the 3-nitro group has been found to be more susceptible to nucleophilic attack. nih.govisca.me This reactivity provides a pathway for the introduction of various substituents at the C-3 position of the pyridine ring. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com

Reactivity of the Phenoxy Ether Linkage at the Pyridine C-2 Position

The ether linkage in 2-phenoxypyridines is generally stable; however, under specific conditions, it can be cleaved in a process known as dearylation.

Ether Cleavage Reactions (Dearylation) with Various Nucleophiles (e.g., Alcohols, Amines)

Studies on 2-aryloxy-5-nitropyridine derivatives have demonstrated that the ether linkage can be cleaved by treatment with alcohols or amines in the presence of a base. isca.meresearchgate.net This reaction results in the formation of the corresponding phenol (B47542) and a 2-substituted pyridine. For example, when 2-aryloxy-5-nitropyridines were treated with various alcohols or amines, the corresponding phenols and 5-nitro-2-alkoxypyridines or 5-nitro-2-aminopyridines were obtained. isca.me This dearylation process is a nucleophilic substitution reaction where the alcohol or amine acts as the nucleophile, displacing the phenoxy group.

Influence of Reaction Conditions on Ether Cleavage (e.g., Microwave-Assisted)

The efficiency of the dearylation reaction can be significantly enhanced by the use of microwave irradiation. isca.meresearchgate.net Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in many cases. nih.gov For the dearylation of 2-aryloxy-5-nitropyridines, microwave irradiation in the presence of a base such as K₂CO₃, Cs₂CO₃, or NaOH, and a nucleophile (alcohol or amine) has been reported as an efficient method. isca.meresearchgate.net The reaction times are often significantly reduced compared to conventional heating methods. nih.gov

| Nucleophile | Base | Conditions | Products | Reference |

|---|---|---|---|---|

| Alcohols (R-OH) | K₂CO₃, Cs₂CO₃, NaOH, t-BuOK | Microwave irradiation | Phenol + 2-Alkoxy-5-nitropyridine | isca.meresearchgate.net |

| Amines (R-NH-R') | K₂CO₃, Cs₂CO₃, NaOH, t-BuOK | Microwave irradiation | Phenol + 2-Amino-5-nitropyridine | isca.meresearchgate.net |

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property governs its reactivity towards both electrophilic and nucleophilic reagents. The presence of a nitro group at the C-3 position and a phenoxy group at the C-2 position further modulates this reactivity.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution, similar to a nitrobenzene (B124822) ring. uoanbar.edu.iq Reactions such as nitration, sulfonation, and halogenation require harsh conditions. Friedel-Crafts reactions are typically not successful. uoanbar.edu.iq The electron-withdrawing nature of both the pyridine nitrogen and the C-3 nitro group in this compound would further deactivate the ring towards electrophilic attack.

Conversely, the pyridine ring is highly activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions, where the negative charge in the intermediate can be delocalized onto the nitrogen atom. wikipedia.org In the case of this compound, the C-2 position is already substituted. The presence of the nitro group at C-3 further enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. This is exemplified by the vicarious nucleophilic substitution (VNS) reactions that have been observed with 3-nitropyridines, where carbanions can add to the ring, leading to C-H functionalization. nih.gov

Electrophilic and Nucleophilic Functionalization at Unsubstituted Pyridine Positions

Electrophilic Functionalization:

Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation due to the electron-deficient nature of the heterocycle, which is further exacerbated by the presence of the electron-withdrawing nitro group. Standard electrophilic aromatic substitution reactions, such as nitration and halogenation, typically require harsh conditions and often result in low yields for simple pyridines. For this compound, the deactivating effect of the nitro group makes direct electrophilic substitution on the pyridine ring highly unfavorable. The lone pair of electrons on the pyridine nitrogen is also susceptible to electrophilic attack, which would lead to the formation of a pyridinium (B92312) salt, further deactivating the ring towards substitution.

While specific studies on the electrophilic functionalization of this compound are not extensively documented, general principles of pyridine chemistry suggest that any potential electrophilic attack would preferentially occur at the positions least deactivated by the nitro group, which are the C-4 and C-6 positions. However, the energy barrier for such reactions is expected to be high.

Nucleophilic Functionalization:

In stark contrast to its inertness towards electrophiles, the 3-nitropyridine (B142982) scaffold is highly activated for nucleophilic aromatic substitution (SNAr). The nitro group strongly withdraws electron density from the pyridine ring, creating electron-deficient centers that are susceptible to attack by nucleophiles. In the case of this compound, the unsubstituted C-4 and C-6 positions are activated towards nucleophilic attack.

A well-established reaction for 3-nitropyridines is Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of carbon, nitrogen, and oxygen nucleophiles onto the pyridine ring. acs.orgntnu.no This reaction typically involves the attack of a nucleophile bearing a leaving group at a position ortho or para to the nitro group, followed by the elimination of a small molecule (e.g., HCl, H2O). For this compound, VNS reactions could potentially introduce substituents at the C-4 position.

Furthermore, studies on related 3-nitropyridine derivatives have shown that the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when attacked by strong nucleophiles like thiolates. nih.govresearchgate.net This reactivity provides a pathway for the direct replacement of the nitro group with other functionalities.

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity:

The regioselectivity of nucleophilic attack on 3-nitropyridine systems is a key aspect of their chemical transformations. The nitro group directs incoming nucleophiles primarily to the positions ortho and para to it. In this compound, the C-4 position is para to the nitro group, and the C-2 position is ortho. Since the C-2 position is already substituted, nucleophilic attack is highly favored at the C-4 and C-6 positions. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the preferred site of attack. Attack at the C-4 and C-6 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, leading to a more stable intermediate. stackexchange.com

In vicarious nucleophilic substitution reactions of 3-nitropyridines, amination with reagents like hydroxylamine and 4-amino-1,2,4-triazole (B31798) has been shown to occur selectively at the position para to the nitro group. ntnu.no Similarly, oxidative amination of 3-nitropyridine has demonstrated high selectivity for the formation of 2-amino-5-nitropyridine, highlighting the directing effect of the nitro group. ntnu.no

Chemoselectivity:

Chemoselectivity in the functionalization of this compound would be a critical consideration when multiple reactive sites are present. For instance, in the presence of other potential leaving groups, the nitro group's ability to be displaced by nucleophiles can be a dominant pathway. Studies on 2-R-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles even in the presence of other potential leaving groups at position 5. nih.gov

The relative reactivity of the pyridine ring versus the dimethylphenyl moiety is another important aspect of chemoselectivity. Under nucleophilic conditions, the electron-deficient pyridine ring is the primary site of reaction. Conversely, under conditions that might favor electrophilic attack, the more electron-rich dimethylphenyl ring would be the expected site of reaction, although the pyridine nitrogen's basicity could complicate this by sequestering the electrophile.

Transformations Involving the Dimethylphenyl Moiety

Specific transformations involving the 3,5-dimethylphenyl moiety in this compound, beyond its role in the ether linkage, are not well-documented in the context of the parent molecule's reactivity. However, based on general principles of aromatic chemistry, some potential reactions can be considered.

The dimethylphenyl group is an electron-rich aromatic ring due to the presence of two activating methyl groups. Therefore, it could potentially undergo electrophilic aromatic substitution reactions such as halogenation or nitration. These reactions would be directed by the ortho, para-directing influence of the ether oxygen and the two methyl groups. However, the chemoselectivity of such a reaction would be a major challenge, as the pyridine nitrogen could also react with the electrophile.

Another potential transformation is the oxidation of the methyl groups. The oxidation of methyl groups on an aromatic ring to carboxylic acids is a known transformation, often requiring strong oxidizing agents. thieme-connect.deresearchgate.net However, the conditions required for such an oxidation might also affect other parts of the this compound molecule, particularly the sensitive nitro group and the pyridine ring itself. The selectivity of such an oxidation would need to be carefully controlled to avoid undesired side reactions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete proton and carbon framework of 2-(3,5-Dimethylphenoxy)-3-nitropyridine.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring and the dimethylphenoxy moiety. The electron-withdrawing nature of the nitro group and the ether linkage significantly influences the chemical shifts of the adjacent protons.

The protons of the pyridine ring are expected to appear in the downfield region of the spectrum. Specifically, the proton at the C-6 position (H-6) would likely appear as a doublet of doublets due to coupling with H-4 and H-5. The H-4 proton would similarly present as a doublet of doublets, while the H-5 proton, situated between them, would appear as a triplet or doublet of doublets.

On the 3,5-dimethylphenoxy ring, the two methyl groups are chemically equivalent and are expected to produce a sharp singlet in the upfield, or aliphatic, region of the spectrum. The aromatic protons on this ring (H-2', H-4', and H-6') would also show characteristic signals. Due to symmetry, the H-2' and H-6' protons are equivalent and would appear as a single signal, likely a singlet or a finely split multiplet, while the H-4' proton would appear as a separate singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | 8.25 - 8.40 | dd |

| Pyridine H-4 | 8.10 - 8.25 | dd |

| Pyridine H-5 | 7.20 - 7.35 | t |

| Phenoxy H-2', H-6' | 6.80 - 6.95 | s |

| Phenoxy H-4' | 6.70 - 6.85 | s |

| Methyl (-CH₃) | 2.25 - 2.40 | s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum would show a total of 11 distinct signals, accounting for the 13 carbon atoms, with two pairs of carbons on the dimethylphenoxy ring being chemically equivalent due to symmetry (C-3'/C-5' and C-2'/C-6').

The carbons of the pyridine ring, particularly C-2 and C-3, are significantly influenced by the attached oxygen and nitro groups, causing them to appear at lower field. The carbon atoms of the dimethylphenoxy ring also have characteristic shifts, with the carbon atom directly bonded to the ether oxygen (C-1') being the most downfield of that ring system. The methyl carbons are expected to produce a signal in the high-field (aliphatic) region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 160 - 165 |

| Pyridine C-3 | 145 - 150 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-6 | 130 - 135 |

| Pyridine C-5 | 120 - 125 |

| Phenoxy C-1' | 155 - 160 |

| Phenoxy C-3', C-5' | 139 - 143 |

| Phenoxy C-4' | 125 - 130 |

| Phenoxy C-2', C-6' | 118 - 123 |

| Methyl (-CH₃) | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's covalent structure. sdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal spatial proximities between protons, irrespective of their bonding connectivity. This could be used to confirm the conformation of the molecule around the C-O-C ether bond by observing through-space correlations between protons on the pyridine ring and the phenoxy ring. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with very high accuracy. For this compound (molecular formula C₁₃H₁₂N₂O₃), HRMS would measure the mass of the molecular ion to several decimal places. This precise mass measurement allows for the unambiguous confirmation of the molecular formula, as it distinguishes the compound from other potential structures with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ is 245.0921 g/mol . An experimental HRMS measurement confirming this value would validate the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the detection of the intact molecular ion, typically as a protonated species [M+H]⁺. nih.gov In the case of this compound, ESI-MS would be expected to show a strong signal for the protonated molecule at an m/z value corresponding to its molecular weight plus the mass of a proton.

By inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), the fragmentation pattern can provide valuable structural information. researchgate.netresearchgate.net A primary and highly probable fragmentation pathway for this compound would involve the cleavage of the ether bond, which is often the most labile bond in such structures. This cleavage could lead to the formation of characteristic fragment ions, such as one corresponding to the 3,5-dimethylphenoxide portion and another corresponding to the 3-nitropyridyl cation, or vice-versa depending on charge retention. The analysis of these fragments helps to confirm the connectivity of the two ring systems through the oxygen atom.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the specific vibrational modes of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to different functional groups and vibrational motions. For "this compound," the FT-IR spectrum is expected to be characterized by contributions from the pyridine ring, the dimethylphenoxy group, and the nitro substituent.

Key expected vibrational modes include the asymmetric and symmetric stretching of the nitro group (NO₂), which are typically strong bands. nih.govredalyc.orgresearchgate.net Aromatic C-H stretching vibrations from both the pyridine and dimethylphenyl rings are also anticipated. scispace.com Vibrations corresponding to the C-O-C ether linkage and the C-N bonds will also be present. The methyl groups (CH₃) will exhibit characteristic symmetric and asymmetric stretching and bending vibrations. nih.gov

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretching | 3100 - 3000 | Vibrations of C-H bonds on the aromatic rings. |

| Asymmetric CH₃ Stretching | ~2960 | Asymmetric stretching of the methyl group C-H bonds. |

| Symmetric CH₃ Stretching | ~2870 | Symmetric stretching of the methyl group C-H bonds. |

| Asymmetric NO₂ Stretching | 1550 - 1520 | Strong absorption due to the nitro group. |

| Aromatic C=C & C=N Stretching | 1600 - 1450 | Ring stretching vibrations of pyridine and benzene (B151609). |

| Symmetric NO₂ Stretching | 1360 - 1330 | Strong absorption due to the nitro group. |

| C-O-C Asymmetric Stretching | 1260 - 1200 | Stretching of the ether linkage. |

| C-O-C Symmetric Stretching | 1070 - 1020 | Stretching of the ether linkage. |

| Aromatic C-H In-Plane Bending | 1225 - 950 | Bending of C-H bonds within the plane of the rings. |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Bending of C-H bonds out of the plane of the rings. |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in FT-IR may be strong in Raman, and vice versa. For "this compound," Raman spectroscopy is particularly useful for observing the vibrations of the aromatic rings and the symmetric vibrations of the nitro group. The symmetric stretching of the C-O-C bond is also expected to be Raman active. scispace.comnih.gov

Expected Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretching | 3100 - 3000 | Typically weaker than in FT-IR. |

| Aromatic Ring Stretching | 1610 - 1570 | Strong bands characteristic of the aromatic systems. |

| Symmetric NO₂ Stretching | 1360 - 1330 | Often a very strong and characteristic Raman band. |

| Ring Breathing Modes | ~1000 | Symmetric expansion and contraction of the rings. |

| C-O-C Symmetric Stretching | 1070 - 1020 | Symmetric vibration of the ether linkage. |

| Low-Frequency Modes | < 600 | Torsional and skeletal vibrations of the molecule. |

Note: The intensities of Raman bands are dependent on the change in polarizability during the vibration.

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic structure and optical properties of the molecule by probing the transitions between different electronic energy levels.

UV-Vis spectroscopy of "this compound" is expected to reveal electronic transitions associated with the conjugated π-systems of the pyridine and dimethylphenyl rings, as well as the nitro group. The presence of heteroatoms (N and O) with non-bonding electrons also allows for n → π* transitions. libretexts.org

The spectrum is likely to exhibit strong absorption bands corresponding to π → π* transitions at shorter wavelengths (in the UV region) and potentially a weaker, longer-wavelength band corresponding to an n → π* transition, which may extend into the visible region, potentially imparting a yellowish color. nih.gov The substitution pattern on the pyridine ring, particularly the presence of the electron-withdrawing nitro group, significantly influences the energies of these transitions. Studies on similar nitropyridine derivatives have shown broad and strong absorption bands in the 200–600 nm range. nih.gov

Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 200 - 350 | High-intensity transitions involving the promotion of an electron from a π bonding to a π anti-bonding orbital. |

| n → π | 350 - 450 | Lower intensity transitions involving the promotion of a non-bonding electron (from N or O) to a π anti-bonding orbital. |

Note: The solvent can have a significant effect on the position and intensity of these absorption bands.

Pyridine derivatives can exhibit fluorescence, and the luminescent properties of "this compound" would be dependent on its specific electronic structure and the rigidity of the molecule. sciforum.net Fluorescence involves the emission of a photon as an excited electron returns to the ground state. The nitro group, being an electron-withdrawing group, can sometimes quench fluorescence, but this is not a universal rule. If the compound is fluorescent, a fluorescence spectrum would show an emission peak at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). mdpi.com Without specific experimental data, the fluorescent properties can only be hypothesized.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for "this compound" is not available, analysis of closely related structures, such as 2-(4-methoxyphenoxy)-3-nitropyridine (B1305512) and 2-(2-methoxyphenoxy)-3-nitropyridine, provides a strong basis for predicting its solid-state conformation. nih.govnih.gov

Predicted Structural Parameters for this compound

| Parameter | Predicted Value/Observation | Basis for Prediction |

| Dihedral Angle (Pyridine-Benzene) | Approximately 85° - 90° | Analogy to 2-(methoxyphenoxy)-3-nitropyridine structures. nih.govnih.gov |

| Conformation of Nitro Group | Slightly twisted relative to the pyridine ring plane. | Common in substituted nitropyridines. nih.gov |

| Bond Lengths and Angles | Within standard ranges for similar organic compounds. | General crystallographic data. |

| Intermolecular Interactions | C-H···O, C-H···π, and potentially π-π stacking interactions. | Common packing motifs for aromatic nitro compounds. |

This structural arrangement has significant implications for the molecule's physical properties and its interactions in a biological or material context.

Determination of Crystal Structure and Molecular Conformation

Currently, there is no publicly available crystallographic data for this compound. Techniques such as single-crystal X-ray diffraction, which are essential for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, have not been reported for this compound.

For related compounds, such as 2-(4-methoxyphenoxy)-3-nitropyridine and 2-(2-methoxyphenoxy)-3-nitropyridine, X-ray diffraction studies have revealed a common structural motif where the pyridine and benzene rings are nearly orthogonal to each other. nih.govnih.gov The dihedral angle between the two rings in these analogous structures is typically in the range of 86 degrees. nih.govnih.gov This perpendicular arrangement is a significant feature of the molecular conformation of these related molecules. However, without experimental data for this compound, it is not possible to confirm if it adopts a similar conformation or to provide specific details such as bond lengths, bond angles, and torsion angles.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions for this compound is contingent upon the determination of its crystal structure. As this information is not available, a definitive description of the hydrogen bonding and π-π stacking interactions within the crystal lattice cannot be provided.

In studies of analogous compounds like 2-(4-methoxyphenoxy)-3-nitropyridine, intermolecular forces such as C—H···π interactions and short N—O···π contacts have been observed to play a role in the crystal packing. nih.gov These interactions contribute to the formation of supramolecular structures. For instance, in the crystal structure of 2-(4-Methylphenoxy)-5-nitropyridine, C—H···O interactions and π–π stacking between the pyridyl and benzene rings are prominent features. Given the structural similarities, it is plausible that this compound would exhibit comparable intermolecular interactions, likely involving the methyl groups, the aromatic rings, and the nitro group. However, the specific nature and geometry of these interactions remain speculative in the absence of experimental data.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT), are employed to solve the Schrödinger equation approximately. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in predicting the electronic structure and properties of molecules. researchgate.netsemanticscholar.org For a molecule such as 2-(3,5-Dimethylphenoxy)-3-nitropyridine, DFT calculations, often using a functional like B3LYP, serve as the foundation for geometry optimization, frequency analysis, and the exploration of electronic properties. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. redalyc.org This process calculates bond lengths, bond angles, and dihedral (torsion) angles that define the molecular conformation.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Bond Length (C-N) | Pyridine (B92270) Ring C-N Bond | Data not available |

| Bond Length (C-O) | Ether Linkage C-O Bond | Data not available |

| Bond Angle (C-O-C) | Ether Linkage Angle | Data not available |

| Dihedral Angle | Angle between Pyridine and Phenoxy Rings | Data not available |

Prediction of Vibrational Frequencies and Spectral Simulation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating these frequencies, a theoretical spectrum can be simulated. Comparing the simulated spectrum with an experimental one helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov

For substituted nitropyridines, characteristic vibrational modes include the C-H stretching of the aromatic rings, asymmetric and symmetric stretching of the nitro (NO₂) group, C-N stretching, and C-O-C ether bond vibrations. researchgate.netredalyc.org DFT calculations have been successfully used to simulate the IR spectra for related compounds like 2-hydroxy-5-methyl-3-nitropyridine, showing good agreement with experimental data. researchgate.net Such an analysis for the title compound would confirm its structural characterization and provide insight into its intramolecular dynamics.

Characterization of Electronic Structure (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule governs its reactivity and optical properties. Key aspects include the distribution of electrons and the energies of the frontier molecular orbitals.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity. ripublication.com A small gap suggests that the molecule is more reactive and can be easily excited, which influences its color and photochemical behavior. mdpi.com For various pyridine derivatives, this gap is calculated to understand charge transfer interactions within the molecule. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. semanticscholar.org It uses a color scale where red indicates regions of negative electrostatic potential (rich in electrons, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For nitropyridine derivatives, the MEP map typically shows a strong negative potential around the oxygen atoms of the nitro group, highlighting this area as a center for electrophilic interaction. redalyc.orgresearchgate.net The region around the hydrogen atoms is generally positive.

| Property | Description | Typical Predicted Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (eV) | Difference between ELUMO and EHOMO | Data not available |

| MEP Minimum (a.u.) | Most negative potential (nucleophilic site) | Data not available |

| MEP Maximum (a.u.) | Most positive potential (electrophilic site) | Data not available |

Aromaticity Assessment (e.g., Nucleus-Independent Chemical Shift (NICS) values)

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. mdpi.com It involves placing a "ghost" atom (a probe with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates the presence of a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic current, indicative of anti-aromaticity. mdpi.commdpi.com Values close to zero imply a non-aromatic character. mdpi.com For polycyclic systems like the title compound, NICS calculations can be performed for both the pyridine and the dimethylphenoxy rings to assess their individual aromatic character. mdpi.com

Mechanistic Studies of Chemical Reactions using Computational Models

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify transition states, intermediates, and determine the activation energies required for the reaction to proceed. researchgate.netresearchgate.net

For compounds like this compound, a common reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. The electron-withdrawing nitro group strongly activates the pyridine ring for such attacks. researchgate.netresearchgate.net Computational studies on similar molecules, like 2-ethoxy-3,5-dinitropyridine (B100253) reacting with piperidine (B6355638), have used DFT to model the reaction pathway. researchgate.netresearchgate.net These studies reveal that the nitro groups stabilize the transition state, lowering the energy barrier for nucleophilic attack. researchgate.net Such a computational investigation for the title compound could map out the energy profile for its reactions, predict reaction kinetics, and explain regioselectivity, offering insights that are difficult to obtain through experimental means alone. nih.gov

Identification and Characterization of Transition States

The identification and characterization of transition states are fundamental to understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving nitropyridine derivatives, computational methods can be used to locate and characterize these fleeting structures. However, specific studies detailing the transition state geometries and energies for reactions involving this compound are not documented in the available literature.

Elucidation of Reaction Pathways and Energy Profiles

Mapping the reaction pathway and constructing an energy profile are essential for a comprehensive understanding of a chemical transformation. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profile illustrates the thermodynamics and kinetics of the reaction, revealing the most favorable pathway. While the general mechanisms for reactions of nitropyridines are understood, a specific and detailed reaction pathway and energy profile for this compound have not been computationally elucidated in published research.

Theoretical Structure-Reactivity Parameter Derivations

Theoretical parameters derived from computational chemistry provide quantitative measures of a molecule's reactivity. These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.

Calculation of Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the ability of a molecule to accept electrons. bohrium.com It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. bohrium.com Conversely, the nucleophilicity index provides a measure of a molecule's ability to donate electrons. For nitropyridine derivatives, the presence of the electron-withdrawing nitro group is expected to result in a significant electrophilicity. scm.comresearchgate.net However, specific calculated values for the electrophilicity and nucleophilicity indices of this compound are not available.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Symbol | Definition | Significance |

| Electronegativity | χ | χ ≈ (I + A) / 2 | Measures the tendency of a species to attract electrons. |

| Chemical Hardness | η | η ≈ (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | ω | ω = χ² / (2η) | Quantifies the global electrophilic nature of a molecule. bohrium.com |

| Nucleophilicity | N | - | Measures the ability of a molecule to donate electrons. |

Note: I represents the ionization potential and A represents the electron affinity. These can be related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Determination of Fukui Functions for Predicting Reactive Sites

The Fukui function, f(r), is a local reactivity descriptor that indicates the most likely sites for nucleophilic and electrophilic attack within a molecule. wikipedia.org It describes the change in electron density at a specific point in the molecule when the total number of electrons is altered. wikipedia.org By calculating the condensed Fukui functions for each atom in a molecule, one can predict the regioselectivity of a reaction. For this compound, a Fukui function analysis would be instrumental in identifying the atoms most susceptible to attack. However, such an analysis for this specific compound has not been reported in the scientific literature.

Table 2: Types of Fukui Functions and Their Interpretation

| Fukui Function | Notation | Calculation Basis | Predicts Site for |

| For Nucleophilic Attack | f+(r) | Comparison of N and N+1 electron systems | Nucleophilic attack (where an electron is added) |

| For Electrophilic Attack | f-(r) | Comparison of N and N-1 electron systems | Electrophilic attack (where an electron is removed) |

| For Radical Attack | f0(r) | Average of f+(r) and f-(r) | Radical attack |

Structure Reactivity Relationships and Mechanistic Insights Within 2 Aryloxy 3 Nitropyridine Frameworks

Electronic and Steric Influences of Substituents on Pyridine (B92270) Ring Reactivity

The pyridine ring in 2-(3,5-Dimethylphenoxy)-3-nitropyridine is rendered highly susceptible to nucleophilic attack due to the combined electronic effects of the nitro group and the aryloxy substituent.

Activating Effects of the Nitro Group on Nucleophilic Aromatic Substitution Processes

The nitro group (-NO2) at the C-3 position of the pyridine ring is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly depletes the electron density of the pyridine ring. This electron deficiency makes the ring carbons, particularly those ortho and para to the nitro group, highly electrophilic and thus susceptible to attack by nucleophiles.

In the context of this compound, the nitro group at C-3 activates the C-2 and C-4 positions towards nucleophilic attack. The resonance stabilization of the intermediate Meisenheimer complex, formed upon nucleophilic addition, is a key factor in this activation. The negative charge introduced by the nucleophile can be delocalized onto the nitro group, thereby stabilizing the intermediate and lowering the activation energy of the reaction. mdpi.comtum.de

Table 1: Effect of Nitro Group Position on Pyridine Ring Activation

| Position of Nitro Group | Activated Positions for SNAr | Rationale |

|---|---|---|

| 2- or 6- | 3-, 4-, 5- | Strong activation of ortho and para positions. |

| 3- or 5- | 2-, 4-, 6- | Strong activation of ortho and para positions. tum.de |

Influence of the Aryloxy Group's Electronic and Steric Properties on Pyridine Reactivity

The 3,5-dimethylphenoxy group at the C-2 position influences the reactivity of the pyridine ring through a combination of electronic and steric effects.

Steric Effects: The bulky nature of the 3,5-dimethylphenoxy group can sterically hinder the approach of nucleophiles to the C-2 position. However, since the primary site of nucleophilic attack is often the carbon bearing the leaving group in SNAr reactions, this steric hindrance can also influence the stability of the transition state. The orientation of the aryloxy group relative to the pyridine ring can affect the overlap of orbitals and, consequently, the reaction rate. In some cases, bulky substituents can lead to a release of steric repulsion in the transition state, which can counterbalance the negative steric effects. nih.gov

Regioselectivity and Chemoselectivity Patterns in Chemical Transformations of 2-Aryloxy-3-nitropyridines

The regioselectivity of nucleophilic attack on 2-aryloxy-3-nitropyridines is primarily dictated by the activating effect of the nitro group. In the case of this compound, the C-2 and C-4 positions are the most electrophilic centers. Nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the 3,5-dimethylphenoxy group, as it is a good leaving group.

Chemoselectivity in the reactions of 2-aryloxy-3-nitropyridines becomes relevant when multiple reactive sites are present in the molecule. For instance, if other functional groups are present on the pyridine or phenoxy ring, the reaction conditions can be tuned to favor reaction at a specific site. Studies on related 2-R-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles even in the presence of other potential leaving groups, such as halogens, at the C-5 position. tum.denih.gov This highlights the high nucleofugality of the nitro group in certain contexts.

Alkylation of related 3-nitropyridin-2(1H)-ones has shown that the regioselectivity between N- and O-alkylation is substantially dependent on the size of the substituent at the C-6 position, indicating the significant role of steric factors in directing the outcome of the reaction. researchgate.net

Elucidation of Reaction Mechanisms for Key Transformations (e.g., SNAr, Dearylation)

SNAr Mechanism: The nucleophilic aromatic substitution of the 3,5-dimethylphenoxy group from this compound proceeds via a classical two-step addition-elimination mechanism.

Nucleophilic Addition: A nucleophile attacks the electron-deficient C-2 carbon of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the nitro group at the C-3 position.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the 3,5-dimethylphenoxide anion as the leaving group.

Computational studies on similar 2-alkoxy-3,5-dinitropyridines with piperidine (B6355638) have shown that the reaction proceeds via the formation and decomposition of a Meisenheimer complex. researchgate.netresearchgate.net The decomposition of this intermediate is often the rate-determining step, although this can be influenced by the presence of a base catalyst.

Quantitative Analysis of Substituent Effects on Reaction Kinetics (e.g., Hammett-type Relationships for Chemical Reactivity)

The Hammett equation is a valuable tool for quantifying the effect of substituents on the rates and equilibria of reactions involving aromatic compounds. For SNAr reactions of 2-aryloxy-3-nitropyridines, a Hammett-type relationship can be established by correlating the logarithm of the reaction rate constants (log k) with the Hammett substituent constant (σ) for various substituents on the phenoxy ring.

A positive rho (ρ) value in a Hammett plot for the SNAr reaction of substituted 2-phenoxypyridines would indicate that electron-withdrawing groups on the phenoxy ring accelerate the reaction. This is because electron-withdrawing groups stabilize the negative charge that develops on the oxygen atom of the leaving phenoxide group in the transition state.

While specific Hammett data for this compound is not available in the literature, studies on analogous systems, such as the reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes, have shown excellent linear correlations in Yukawa-Tsuno plots, confirming the applicability of such analyses to these SNAr reactions. researchgate.net Hammett plots for 2-X-pyridine substrates have been shown to give linear correlations with ρ values of approximately 4-5, indicating a high sensitivity to substituent effects. chemrxiv.org

Table 2: Expected Qualitative Effects of Substituents on the Rate of SNAr of Substituted 2-Phenoxy-3-nitropyridines

| Substituent on Phenoxy Ring | Hammett Constant (σ) | Expected Effect on Reaction Rate | Rationale |

|---|---|---|---|

| 4-Nitro | +0.78 | Increase | Strong electron-withdrawing group, stabilizes the leaving phenoxide. |

| 4-Chloro | +0.23 | Increase | Electron-withdrawing group, stabilizes the leaving phenoxide. |

| Hydrogen | 0.00 | Baseline | Reference substituent. |

| 4-Methyl | -0.17 | Decrease | Electron-donating group, destabilizes the leaving phenoxide. |

This table illustrates the general principle that electron-withdrawing substituents on the aryloxy leaving group facilitate the SNAr reaction, while electron-donating groups retard it.

Synthetic Utility and Role As Key Chemical Intermediates

Application as Precursors for Complex Organic Synthesis

The primary value of 2-(3,5-Dimethylphenoxy)-3-nitropyridine lies in its role as a foundational building block. The strategic placement of its functional groups allows for sequential chemical modifications, enabling synthetic chemists to elaborate its structure into a variety of more complex derivatives.

The synthesis of this compound itself is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, 2-chloro-3-nitropyridine (B167233) is treated with 3,5-dimethylphenol (B42653) in the presence of a base, leading to the displacement of the chloride and the formation of the diaryl ether linkage. nih.gov

Once formed, the most pivotal transformation of this compound is the reduction of its nitro group. This reaction is fundamental to its utility, as it converts the electron-withdrawing nitro group into a highly versatile amino group. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or using reducing agents like iron in acidic media, effectively yield 2-amino-3-(3,5-dimethylphenoxy)pyridine . orgsyn.org This resulting aminopyridine is a significantly more functionalized derivative and the direct precursor for a wide array of subsequent reactions, particularly in the formation of fused ring systems.

| Transformation | Reagents | Product Class | Significance |

| Ether Formation | 2-chloro-3-nitropyridine, 3,5-dimethylphenol, Base | 2-Aryloxy-3-nitropyridine | Synthesis of the title compound |

| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | 2-Aryloxy-3-aminopyridine | Unlocks potential for cyclization reactions |

The true synthetic potential of the title compound is realized after its reduction to 2-amino-3-(3,5-dimethylphenoxy)pyridine. This derivative acts as a binucleophile, where the pyridine (B92270) ring nitrogen and the exocyclic amino group can both participate in reactions to form new rings. This structural motif is a classic precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. rsc.orgresearchgate.net

A primary example is the construction of the imidazo[1,2-a]pyridine (B132010) scaffold. Substituted 2-aminopyridines are well-established starting materials for this ring system. researchgate.net The general strategy involves the reaction of the 2-aminopyridine (B139424) derivative with various bifunctional reagents, such as α-haloketones, propargylic alcohols, or α-tosyloxyketones. rsc.orgresearchgate.net The reaction typically proceeds via an initial nucleophilic attack by the pyridine ring nitrogen, followed by an intramolecular cyclization involving the amino group to form the five-membered imidazole (B134444) ring fused to the original pyridine core.

While direct examples starting from 2-amino-3-(3,5-dimethylphenoxy)pyridine are not extensively documented, its structural analogy to other 2-aminopyridines strongly indicates its suitability for these cyclization strategies to generate novel, highly substituted fused heterocycles. researchgate.netsemanticscholar.org The 3-aryloxy substituent would ultimately be positioned at the 8-position of the resulting imidazo[1,2-a]pyridine ring system, providing a scaffold for further diversification.

| Reactant for 2-Aminopyridine | Resulting Fused System | General Reaction Type |

| α-Haloketones | Imidazo[1,2-a]pyridines | Condensation/Cyclization |

| Aryl Propargylic Alcohols | Imidazo[1,2-a]pyridines | Tandem Amination/Cycloisomerization |

| Aldehydes and Alkynes | Imidazo[1,2-a]pyridines | Multi-component Reaction |

| Mucohalic Acids | Imidazo[1,2-a]pyridines | Cyclization |

Integration into Multi-Step Synthetic Sequences for Target Molecules

In the broader context of synthesizing a complex target molecule, this compound serves as an early-stage intermediate. Its role is to introduce a pre-functionalized pyridine core that can be systematically elaborated. A typical multi-step sequence involving this compound would follow a logical progression:

Formation: Synthesis of this compound from commercially available starting materials.

Key Functionalization: Reduction of the nitro group to form the corresponding 3-aminopyridine (B143674) derivative.

Core Construction: Cyclization of the aminopyridine with a suitable partner to construct a fused bicyclic or polycyclic heterocyclic system.

Further Elaboration: Subsequent reactions on the newly formed fused scaffold or on the dimethylphenoxy moiety to install additional functional groups and build towards the final target molecule.

This approach is a hallmark of convergent synthesis, where complex fragments of a molecule are prepared separately before being combined. The use of intermediates like this compound is crucial for the efficiency of such synthetic routes, allowing for the rapid assembly of complex cores. syrris.jpresearchgate.net

General Importance in the Development of New Synthetic Methodologies

The utility of this compound and its derivatives extends to the development of new synthetic methods. The predictable reactivity of the nitropyridine system allows researchers to test and refine new chemical transformations. nih.gov For instance, the development of novel, milder, or more efficient methods for nitro group reduction or for the cyclization of 2-aminopyridines can utilize this compound as a model substrate.

Furthermore, the ability to easily vary the phenolic component (in this case, 3,5-dimethylphenol) allows for the creation of a library of related 2-aryloxy-3-nitropyridine intermediates. This modularity is invaluable for structure-activity relationship (SAR) studies in drug discovery, where chemists systematically alter parts of a molecule to optimize its biological activity. The development of synthetic routes that accommodate a wide range of such building blocks is a key area of modern organic chemistry. nih.gov Therefore, this compound is not just a precursor for specific molecules but also a tool for advancing the broader field of synthetic methodology.

Q & A

[Basic] What synthetic protocols are recommended for synthesizing 2-(3,5-Dimethylphenoxy)-3-nitropyridine?

The synthesis involves nucleophilic aromatic substitution or coupling reactions. Key steps include:

- Reaction conditions : Use reflux with a strong base (e.g., NaOH or KOH) to deprotonate the phenolic oxygen of 3,5-dimethylphenol, enabling attack on 3-nitropyridine derivatives. Harsh conditions are required due to the electron-donating methyl groups reducing phenolic acidity .

- Purification : Adjust pH to 5–6 during filtration to maximize yield, as strongly acidic or basic conditions promote salt formation and reduce recovery .

- Catalysis : Add glacial acetic acid to accelerate condensation with aldehydes in multi-step syntheses .

[Basic] What spectroscopic and structural characterization methods validate the compound’s structure?

- X-ray crystallography : Resolves substituent positions and confirms nitro-group orientation. For analogs like 2-(4-Methoxyphenoxy)-3-nitropyridine, this method revealed planar pyridine rings and bond angles critical for fluorescence studies .

- NMR/IR spectroscopy : H NMR identifies methyl protons (δ ~2.3 ppm) and aromatic protons near the nitro group (δ ~8.5–9.0 ppm). IR confirms nitro (1520–1350 cm) and ether (1250 cm) stretches .

[Basic] What are the key physical properties of this compound?

- Melting point : 80°C (pure form) .

- Boiling point : 382.6°C at 760 mmHg .

- Solubility : Likely polar aprotic solvents (e.g., DMF, DMSO) due to nitro and ether groups. Analogous compounds show limited aqueous solubility .

[Advanced] How do electron-donating methyl groups influence reactivity in synthesis?

The methyl groups on the phenoxy ring reduce phenolic acidity, necessitating stronger bases (e.g., NaH) for deprotonation. This electron-donating effect also slows electrophilic substitution, requiring nitro precursors with activated leaving groups (e.g., halides) .

[Advanced] What strategies optimize yield in multi-step syntheses?

- Step-specific conditions : Use reflux for low-reactivity steps (e.g., hydrazide formation) and stirring at RT for faster reactions (e.g., Schiff base formation) .

- pH control : Maintain pH 5–6 during filtration to avoid salt formation .

- Catalysis : Add acetic acid to accelerate imine formation in aldehyde condensations .

[Advanced] How can researchers resolve discrepancies in reported physical data (e.g., melting points)?

- Purity checks : Use HPLC or recrystallization (e.g., ethanol/water mixtures) to remove byproducts .

- Structural validation : Compare experimental IR/NMR data with computational predictions (DFT) or crystallographic results .

[Advanced] What photophysical properties make this compound relevant to material science?

Analogous nitropyridine derivatives exhibit fluorescence due to conjugated π-systems. For example, 2-(4-Methoxyphenoxy)-3-nitropyridine shows emission peaks in the visible range, suggesting applications in organic LEDs or sensors .

[Advanced] How does regioselectivity affect nitration or substitution reactions?

The nitro group’s position is influenced by directing effects. In pyridine derivatives, the meta-nitro configuration (as in 3-nitropyridine) is stabilized by resonance. Computational modeling (e.g., DFT) can predict preferential sites for further functionalization .

[Advanced] What stability considerations apply during storage?

- Light sensitivity : Nitro groups may degrade under UV light; store in amber vials.

- Thermal stability : Decomposition above 300°C necessitates controlled heating in reactions .

[Advanced] How can structure-activity relationships (SAR) guide derivative design?

Comparative studies with analogs (e.g., 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine) reveal that electron-withdrawing substituents (e.g., Cl) enhance stability, while methoxy groups improve solubility for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.